
Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” has a CAS Number: 88150-75-8 and a Molecular Weight: 319.31 . Another related compound is “Ethyl 2-acetyl-5- (1,3-dioxoisoindolin-2-yl)pentanoate” with a Molecular Formula of C17H19NO5 .
Synthesis Analysis
In one study, Ethyl 2-(1,3-dioxoisoindolin-2-yl) acetate 2 was synthesized by refluxing 2-(1,3-Dioxoisoindolin-2-yl) acetic acid with conc. H2SO4 in ethanol for 2hrs .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the InChI Code for “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” is 1S/C16H17NO6/c1-2-23-14 (19)9-11 (18)10-22-8-7-17-15 (20)12-5-3-4-6-13 (12)16 (17)21/h3-6H,2,7-10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” is 319.31 .科学的研究の応用
Anticancer Potential
Research into derivatives of ethyl 2-aminothiazole 4-carboxylate, specifically compounds similar in structure to the queried chemical, has shown promising anticancer activities. For instance, compounds with the 1,3-dioxoisoindolin-2-yl motif have been synthesized and evaluated for their anticancer properties, particularly against colorectal cancer. In vitro and in vivo studies have highlighted the potential of these compounds to inhibit cancer cell proliferation and target specific proteins associated with cancer progression, such as beta-catenin in colorectal cancer. The promising results from these studies suggest a future potential for similar compounds in cancer therapy (Ilyas et al., 2021).
Antibacterial and Antifungal Applications
Another study focused on new carbodithioate derivatives, which include a moiety similar to the queried compound, demonstrated significant antibacterial, antifungal, antitubercular, and antimalarial activities. These findings indicate that such compounds could serve as prospective leads for chemotherapy against infectious diseases, further emphasizing the versatility of this chemical scaffold in medicinal chemistry (Akhaja & Raval, 2013).
Luminescent Materials
The synthesis of 2,4-disubstituted thiophene 5-carboxylates, which are structurally related to the queried compound, has been explored for their luminescent properties. These materials have shown potential for applications in optoelectronic devices due to their high luminescence. The synthetic methodology and the promising luminescent properties of these compounds suggest a potential for the development of new materials for technological applications (Teiber & Müller, 2012).
Safety and Hazards
作用機序
Target of Action
The compound Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It is known that indole derivatives can possess various biological activities , which suggests that this compound may interact with its targets to induce a range of biological effects. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could induce a range of molecular and cellular effects. The exact nature of these effects would depend on the specific targets and pathways involved.
特性
IUPAC Name |
ethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-3-27-19(26)15-10(2)14(28-9-20)16(29-15)21-13(23)8-22-17(24)11-6-4-5-7-12(11)18(22)25/h4-7H,3,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUMAVVCBDCOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

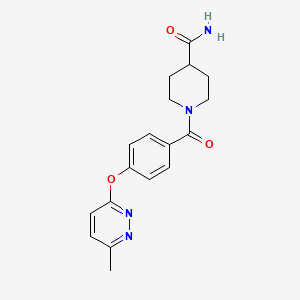
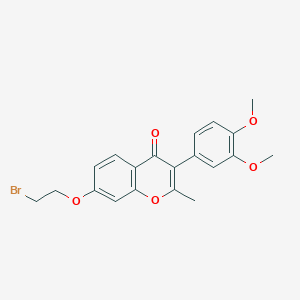
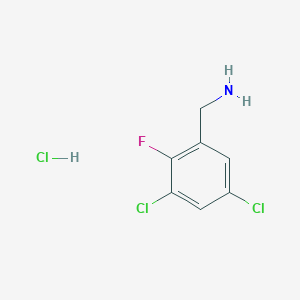

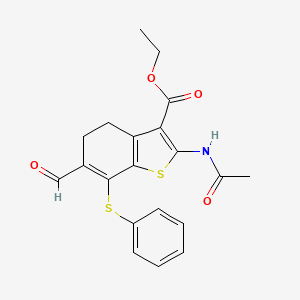
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)

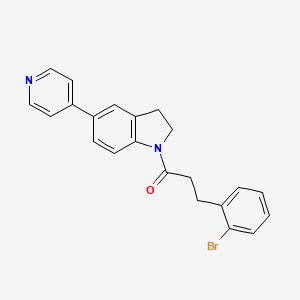

![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
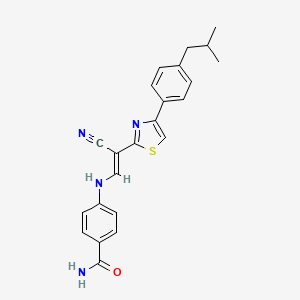
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)